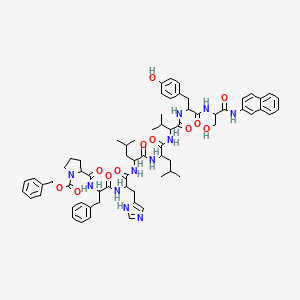![molecular formula C13H12N4O B1496756 1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-on CAS No. 852313-95-2](/img/structure/B1496756.png)
1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-on
Übersicht
Beschreibung
1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a member of pyrazoles and a ring assembly.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebs-Eigenschaften
Pyrazolo[3,4-d]pyrimidin-4-on-Derivate wurden als potenzielle Therapeutika identifiziert, da sie Antikrebs-Eigenschaften besitzen . Diese Verbindungen können durch verschiedene Transformationen synthetisiert werden, darunter Hydrolyse, Cyclisierung und Behandlung mit substituierten Anilinen. Ihre Struktur ermöglicht die Interaktion mit biologischen Zielmolekülen, wodurch sie möglicherweise das Wachstum und die Proliferation von Krebszellen hemmen.
Pharmakologie: Kinase-Inhibition
In der Pharmakologie werden diese Derivate wegen ihrer Kinase-Inhibitionsfähigkeiten untersucht . Kinase-Inhibitoren spielen eine entscheidende Rolle bei der Behandlung von Krankheiten, bei denen Zellsignalwege dysreguliert sind, wie z. B. Krebs. Durch die Hemmung spezifischer Kinasen können diese Verbindungen die Signaltransduktion stören, die zum Tumorwachstum und -überleben führt.
Landwirtschaft: Schädlingsbekämpfung
Das Pyrazolo[3,4-d]pyrimidin-4-on-Gerüst wird wegen seiner Verwendung in der Landwirtschaft, insbesondere in der Schädlingsbekämpfung, untersucht . Die strukturelle Vielfalt dieser Verbindungen ermöglicht die Entwicklung von gezielten Pestiziden, die Schädlingspopulationen effektiv kontrollieren können, ohne die Nutzpflanzen oder die Umwelt zu schädigen.
Materialwissenschaften: Organische Halbleiter
Diese Verbindungen haben potenzielle Anwendungen in den Materialwissenschaften, insbesondere in der Entwicklung von organischen Halbleitern . Ihre aromatische Struktur und elektronischen Eigenschaften machen sie für den Einsatz in elektronischen Geräten geeignet, wo sie zur Entwicklung flexibler und leichter Materialien beitragen können.
Umweltwissenschaften: Abbau von Schadstoffen
In den Umweltwissenschaften werden Pyrazolo[3,4-d]pyrimidin-4-on-Derivate wegen ihrer Fähigkeit zum Abbau von Schadstoffen erforscht . Ihre chemische Reaktivität könnte genutzt werden, um schädliche Stoffe in der Umwelt abzubauen, was zur Kontrolle und Sanierung von Umweltverschmutzung beiträgt.
Biochemie: Untersuchungen zu Enzymreaktionen
Schließlich sind diese Derivate in der Biochemie nützlich für die Untersuchung von Enzymreaktionen . Sie können als Substrate oder Inhibitoren in enzymatischen Assays dienen, um die Mechanismen der Enzymwirkung und die Rolle von Enzymen in verschiedenen biologischen Prozessen zu entschlüsseln.
Biochemische Analyse
Biochemical Properties
1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as protein kinases, which are crucial for cell signaling and regulation . This inhibition can lead to alterations in cellular processes, making it a potential candidate for therapeutic applications. Additionally, 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one can bind to specific proteins, affecting their function and stability .
Cellular Effects
The effects of 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and survival . Moreover, this compound can induce apoptosis, or programmed cell death, in certain cell types, further highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, the inhibition of protein kinases by 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one can disrupt cell signaling pathways, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as damage to healthy tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm .
Metabolic Pathways
1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . For instance, it may inhibit enzymes involved in the synthesis or degradation of key metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s distribution within the body can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-3-4-11(9(2)5-8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQYAGCWQZIFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365911 | |
| Record name | 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852313-95-2 | |
| Record name | 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-((7-bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B1496681.png)



![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(hydroxymethyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B1496700.png)
![1-N-[1,4-Dihydroxy-2-(hydroxymethyl)butan-2-yl]-4-N,6-N,8-N,10-N-tetrakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-N-[3-hydroxy-2,2-bis(hydroxymethyl)propyl]-1-undecylsulfanylundecane-1,2,4,6,8,10-hexacarboxamide](/img/structure/B1496702.png)
![2,6-diamino-N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexanamide;hydrochloride](/img/structure/B1496703.png)
![o,o-Bis(diethoxyphosphoryl)calix[4]arene](/img/structure/B1496704.png)

![(R)-7-Oxo-N-(1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxamide](/img/structure/B1496709.png)
![4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-1-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-1-ylmethyl)phenol](/img/structure/B1496710.png)


